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molecular formula C12H16N2O4 B8641648 diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate

diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate

Cat. No. B8641648
M. Wt: 252.27 g/mol
InChI Key: FGNIBUDBUFYDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921368B2

Procedure details

A round bottom flask was charged with 1H-pyrrole-1-amine (1 g, 0.012 mmol) and diethyl-2-(ethoxymethylene)malonate (3.16 g, 0.014 mmol) and the flask was equipped with a short path distillation condenser. The mixture was heated to 125° C. for 4 hr while collecting the ethanol distillate. After the reaction was complete as determined by TLC, the mixture was cooled to rt and hexanes was added to give a slurry. The mixture was filtered and the resulting solid was rinsed with additional hexanes and was dried to afford 2.6 g (85%) of a solid as the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm: 1.18-1.22 (m, 6H), 4.06-4.17 (m, 4H), 6.06 (t, J=2.4 Hz, 2H), 6.98 (t, J=1.6, 2.4 Hz, 2H), 7.84 (d, J=11.2 Hz, 1H), 11.24 (d, J=10.8 Hz, 1H). LCMS (Condition D): m/z 253+ve.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[N:1]1([NH2:6])[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:7]([O:9][C:10](=[O:21])[C:11](=[CH:17]OCC)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:8]>>[N:1]1([NH:6][CH:17]=[C:11]([C:10]([O:9][CH2:7][CH3:8])=[O:21])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:4][CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(C=CC=C1)N
Name
Quantity
3.16 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was equipped with a short path distillation condenser
DISTILLATION
Type
DISTILLATION
Details
while collecting the ethanol distillate
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to rt
ADDITION
Type
ADDITION
Details
hexanes was added
CUSTOM
Type
CUSTOM
Details
to give a slurry
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the resulting solid was rinsed with additional hexanes
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)NC=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85888%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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